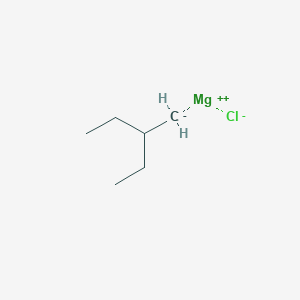
2-Ethylbutylmagnesium chloride solution, 2 M in diethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylbutylmagnesium chloride solution, 2 M in diethyl ether, is an organometallic compound commonly used in organic synthesis. It is a type of Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound has the empirical formula C6H13ClMg and a molecular weight of 144.93 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
2-Ethylbutylmagnesium chloride solution is typically prepared by reacting 2-ethylbutyl chloride with magnesium metal in the presence of diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
2-Ethylbutyl chloride+Magnesium→2-Ethylbutylmagnesium chloride
Industrial Production Methods
In industrial settings, the preparation of 2-ethylbutylmagnesium chloride solution follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The purity and concentration of the final product are carefully controlled to meet specific requirements for various applications .
化学反応の分析
Types of Reactions
2-Ethylbutylmagnesium chloride solution primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. It is also involved in substitution reactions, particularly with halides and other leaving groups.
Common Reagents and Conditions
Aldehydes and Ketones: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.
Epoxides: Opens epoxide rings to form alcohols.
Major Products Formed
Alcohols: From reactions with aldehydes, ketones, and epoxides.
Carboxylic Acids: From reactions with carbon dioxide.
科学的研究の応用
2-Ethylbutylmagnesium chloride solution is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds and intermediates.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-ethylbutylmagnesium chloride solution involves the formation of a carbon-magnesium bond, which is highly polarized. The carbon atom becomes nucleophilic, allowing it to attack electrophilic centers in various substrates. This nucleophilic addition is the basis for many of its reactions, including the formation of alcohols and carboxylic acids .
類似化合物との比較
Similar Compounds
- Butylmagnesium chloride
- Octylmagnesium chloride
- 2-Methyl-2-phenylpropylmagnesium chloride
- 2,2-Dimethylpropylmagnesium chloride
Comparison
2-Ethylbutylmagnesium chloride solution is unique due to its specific alkyl chain structure, which imparts different reactivity and selectivity compared to other Grignard reagents. For example, butylmagnesium chloride and octylmagnesium chloride have different chain lengths, affecting their steric and electronic properties. The presence of the ethyl group in 2-ethylbutylmagnesium chloride provides a balance between reactivity and stability, making it suitable for a wide range of applications .
特性
IUPAC Name |
magnesium;3-methanidylpentane;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.ClH.Mg/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMZHJDXEONFDS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([CH2-])CC.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690272-29-8 |
Source


|
| Record name | 2-ETHYLBUTYLMAGNESIUM CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


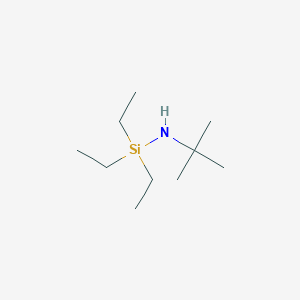

![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)


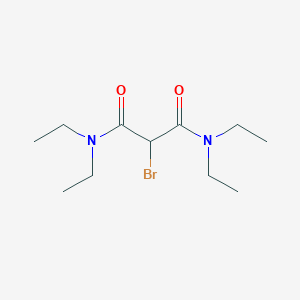
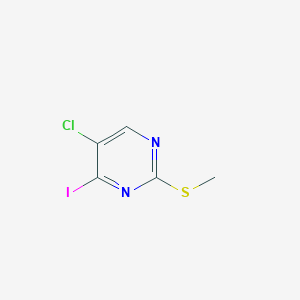
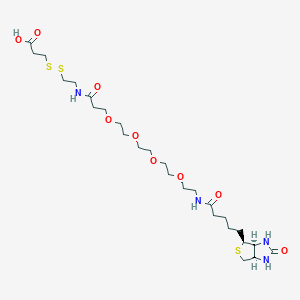

![tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate](/img/structure/B6297157.png)
![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)
![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)
